Sodium Octane-1-sulfonate Hydrate

Description

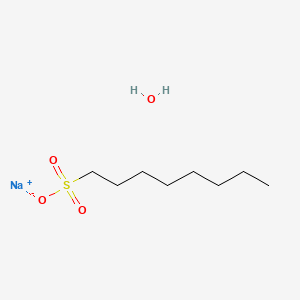

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;octane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S.Na.H2O/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBURIAHQXJQKRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635416 | |

| Record name | Sodium octane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207596-29-0 | |

| Record name | Sodium octane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium Octane-1-sulfonate Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Octane-1-sulfonate Hydrate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Anionic Surfactant

Sodium Octane-1-sulfonate Hydrate is an organic chemical compound that belongs to the class of organic sulfonic acids and their derivatives.[1] It is an aliphatic acyclic compound, meaning it has a non-cyclic carbon chain structure.[1] This anionic surfactant and ion-pairing agent has carved a significant niche in various scientific disciplines, most notably in analytical chemistry and pharmaceutical sciences. Its amphiphilic nature, characterized by a hydrophobic eight-carbon alkyl chain and a hydrophilic sulfonate head group, underpins its utility in a range of applications from enhancing chromatographic separations to its potential role in drug formulation and delivery.

This technical guide provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis, and key applications. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the practical application and underlying scientific principles of this versatile compound.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in different solvent systems and its interactions with other molecules.

Chemical Structure and Identification

-

Molecular Formula: C₈H₁₇NaO₃S · nH₂O[1]

-

Molecular Weight: 216.27 g/mol (anhydrous)[2]

-

CAS Number: 207596-29-0 (for the hydrate)[3]

-

Synonyms: Sodium 1-octanesulfonate hydrate, 1-Octanesulfonic acid sodium salt hydrate[1]

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [4] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in water | [5][6] |

| pH (100 g/L in H₂O at 20 °C) | 5.5 - 7.5 | [5] |

Synthesis of this compound

The most prevalent laboratory-scale synthesis of this compound involves a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis via Neutralization

Objective: To synthesize this compound from Octane-1-sulfonic acid and sodium hydroxide.

Materials:

-

Octane-1-sulfonic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter or pH indicator strips

-

Stir plate and stir bar

-

Crystallization dish

-

Vacuum oven

Procedure:

-

Dissolution: In a beaker, dissolve a known quantity of Octane-1-sulfonic acid in a minimal amount of deionized water with stirring.

-

Neutralization: Slowly add a stoichiometric amount of a concentrated sodium hydroxide solution dropwise to the sulfonic acid solution while continuously monitoring the pH. The addition should be controlled to maintain the temperature of the solution.

-

pH Adjustment: Continue the addition of NaOH until the pH of the solution reaches approximately 7.0, indicating complete neutralization.

-

Crystallization: Transfer the resulting solution to a crystallization dish and allow the solvent to evaporate slowly at room temperature or under reduced pressure.

-

Drying: Collect the resulting crystals and dry them in a vacuum oven at a moderate temperature to remove residual water, yielding this compound.

Causality Behind Experimental Choices: The use of a strong base (NaOH) ensures a complete and rapid neutralization of the sulfonic acid. Slow, dropwise addition is crucial to control the exothermic nature of the reaction and to avoid overshooting the neutral pH. Monitoring the pH is the most critical step to ensure the formation of the desired salt without excess acid or base, which would compromise the purity of the final product.

Core Application: Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)

The primary and most well-established application of this compound is as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[7] This technique is particularly powerful for the separation and analysis of ionic and highly polar compounds, such as peptides, proteins, and small molecule drugs, which often exhibit poor retention on traditional C18 columns.[1]

Mechanism of Action in Ion-Pair Chromatography

In ion-pair chromatography, Sodium Octane-1-sulfonate is added to the mobile phase. Its amphiphilic structure allows it to interact with both the stationary phase and the analyte of interest. The hydrophobic octyl chain partitions into the non-polar stationary phase (e.g., C18), effectively creating a dynamic ion-exchange surface. The negatively charged sulfonate head group is then available to form a transient, neutral ion-pair with positively charged analytes in the mobile phase. This formation of a neutral, more hydrophobic complex increases the analyte's affinity for the stationary phase, leading to enhanced retention and improved chromatographic resolution.[1]

Caption: Mechanism of Ion-Pair Chromatography.

Experimental Protocol: Quantitative Analysis of a Peptide using Ion-Pair RP-HPLC

Objective: To develop and validate an ion-pair RP-HPLC method for the quantification of a model peptide in a simple matrix.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound, HPLC grade

-

Acetonitrile, HPLC grade

-

Trifluoroacetic acid (TFA) or Phosphoric acid, HPLC grade

-

Deionized water (18.2 MΩ·cm)

-

Peptide standard of known purity

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 10 mM solution of this compound in deionized water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile.

-

-

Standard Solution Preparation: Prepare a stock solution of the peptide standard in Mobile Phase A. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 50% A, 50% B

-

25-30 min: Gradient to 95% A, 5% B

-

30-35 min: Re-equilibration at 95% A, 5% B

-

-

-

Analysis: Inject the calibration standards and the unknown sample.

-

Data Processing: Construct a calibration curve by plotting the peak area of the peptide against its concentration. Determine the concentration of the peptide in the unknown sample from the calibration curve.

Causality Behind Experimental Choices: The acidic pH (2.5) ensures that the peptide's basic amino acid residues are protonated (positively charged), facilitating ion-pairing with the negatively charged sulfonate. The gradient elution from a low to high percentage of acetonitrile allows for the separation of components with varying hydrophobicities. A C18 column is chosen for its common availability and good performance in retaining the hydrophobic ion-pairs. The detection wavelength of 220 nm is selected as it corresponds to the peptide bond absorption, providing a universal detection method for peptides.[8]

Role in Drug Development and Formulation

Beyond its analytical applications, the surfactant properties of this compound present opportunities in drug formulation and delivery, particularly for poorly soluble compounds and protein therapeutics.

Surfactant Properties and Micelle Formation

Caption: Schematic of a micelle.

Potential for Solubility Enhancement

The formulation of poorly water-soluble drugs is a significant challenge in the pharmaceutical industry.[5][6] Surfactants are commonly employed to improve the solubility and dissolution rate of such drugs. While specific formulation protocols using this compound are not widely published, its properties suggest it could be investigated for this purpose. The mechanism would involve the incorporation of the hydrophobic drug molecule into the core of the micelles formed by the surfactant.

Stabilization of Protein Formulations

Proteins are susceptible to aggregation and denaturation, particularly at interfaces (e.g., air-water, container surface). Surfactants are often included in parenteral formulations of protein therapeutics to mitigate these issues.[11] They can competitively adsorb to interfaces, preventing the protein from unfolding, and can also interact directly with the protein to stabilize its native conformation. While non-ionic surfactants are more commonly used for this purpose, anionic surfactants like sodium alkyl sulfonates have also been investigated for their protein-stabilizing effects.[7][12] The choice and concentration of the surfactant must be carefully optimized to ensure it stabilizes the protein without causing denaturation.

Safety and Regulatory Considerations

For any excipient being considered for use in a pharmaceutical formulation, a thorough understanding of its safety and regulatory status is essential.

Safety Profile

According to available safety data sheets, this compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment should be used when handling this compound.

Regulatory Status

A search of the U.S. Food and Drug Administration (FDA) databases indicates that Sodium 1-octanesulfonate is listed as a food contact substance.[13] However, its inclusion in the FDA's Inactive Ingredient Database for approved drug products could not be definitively confirmed through the conducted searches.[14][15] The use of sulfonate salts in drug development has been a topic of regulatory discussion, particularly concerning the potential for the formation of genotoxic impurities.[1][16] However, studies have shown that under typical salt formation and processing conditions, the risk of forming such impurities is very low.[1] It is crucial for any drug developer considering the use of this compound as a pharmaceutical excipient to consult the relevant regulatory authorities and conduct appropriate safety and toxicological studies.

Conclusion and Future Perspectives

This compound is a valuable tool for the analytical chemist, particularly in the realm of HPLC for the separation of ionic biomolecules. Its well-understood mechanism as an ion-pairing agent allows for the development of robust and reproducible analytical methods. For the drug development professional, its surfactant properties open up avenues for its potential use as a solubility enhancer for poorly soluble drugs and as a stabilizer for protein-based therapeutics.

While its application in pharmaceutical formulations is less documented than its use in chromatography, the fundamental principles of surfactant science suggest that it warrants further investigation in these areas. Future research could focus on determining its precise Critical Micelle Concentration under various conditions, exploring its efficacy in solubilizing a range of poorly soluble active pharmaceutical ingredients, and evaluating its long-term stabilizing effects on different protein modalities. As with any novel excipient, a thorough evaluation of its safety and regulatory acceptance will be paramount for its successful translation into clinical and commercial drug products.

References

-

PubChem. (n.d.). Sodium octanesulfonate. Retrieved from [Link]

-

Elder, D. P., Delaney, E., Teasdale, A., Eyley, S., Reif, V. D., Jacq, K., Facchine, K. L., Oestrich, R. S., Sandra, P., & David, F. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948–2961. [Link]

-

Ebrahimnejad, P., Dinarvand, R., Sajadi, A., Jafari, M. R., Movaghari, F., & Atyabi, F. (2009). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis, 17(4). [Link]

-

Sharma, A., Chaudhary, A., & Singh, B. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique. Journal of Pharmaceutical Research International, 33(63A), 77–87. [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

-

Albasarah, Y. Y., Somavarapu, S., & Taylor, K. M. G. (2010). Stabilizing protein formulations during air-jet nebulization. International Journal of Pharmaceutics, 402(1-2), 140–145. [Link]

-

Sigfridsson, K., Ulvinge, M.-L., Svensson, L., & Granath, A. (2019). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy, 44(12), 1965–1972. [Link]

-

US Pharmacopeia. (2019). Guidance for Implementation and Exceptions: The Monograph Naming Policy for Salt Drug Substances in Drug Products and Compounded Preparations in General Chapter <1121> Nomenclature. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. Retrieved from [Link]

-

Slideshare. (n.d.). Micellization and their pharmaceutical applications. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5324-84-5,Sodium 1-octanesulfonate. Retrieved from [Link]

-

University of Pardubice. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Rangel-Yagui, C. O., Pessoa-Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147–163. [Link]

- Google Patents. (n.d.). CN102351743A - Preparation method of ion-pair chromatography reagent sodium octane-1-sulfonate.

-

Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. (2007). AAPS PharmSciTech, 8(4), E1–E4. [Link]

-

ResearchGate. (n.d.). (PDF) Micellar solubilization of drugs. Retrieved from [Link]

-

Phenomenex. (n.d.). SP Tech Tip: Peptide Mapping - Tryptic Digests. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Alkyl sulfonate – Knowledge and References. Retrieved from [Link]

-

Bee, J. S., Stevenson, J. L., Mehta, B., Svitel, J., Pollastrini, J., & Carpenter, J. F. (2015). Key interactions of surfactants in therapeutic protein formulations: A review. Journal of Pharmaceutical Sciences, 104(12), 4050–4065. [Link]

-

Ferri, J. K., & Zasadzinski, J. A. (2012). Structural analysis of protein denaturation with alkyl perfluorinated sulfonates. Langmuir, 28(51), 17627–17635. [Link]

Sources

- 1. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. usp.org [usp.org]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. ijcsrr.org [ijcsrr.org]

- 7. US4816440A - Stable formulation of biologically active proteins for parenteral injection - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural analysis of protein denaturation with alkyl perfluorinated sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sodium octanesulfonate | C8H18NaO3S | CID 45052255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions | FDA [fda.gov]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of Sodium Octane-1-sulfonate Hydrate

Introduction: Beyond a Simple Surfactant

Sodium Octane-1-sulfonate Hydrate is an organosulfur compound that has carved a significant niche in analytical chemistry and pharmaceutical sciences.[1][2] While broadly classified as an anionic surfactant, its utility extends far beyond simple detergency.[2] Its defining characteristic is its amphiphilic nature, possessing a hydrophobic eight-carbon alkyl chain and a highly polar, hydrophilic sulfonate head group.[1][3] This molecular architecture is the cornerstone of its function, enabling it to act as a powerful ion-pairing reagent, a critical component in micellar catalysis, and a subject of interest in drug delivery systems.

This guide provides a comprehensive exploration of the core chemical properties of this compound. It is designed to equip researchers and drug development professionals with the technical understanding necessary to leverage this compound's unique attributes, from optimizing chromatographic separations of complex biomolecules to exploring its potential in novel therapeutic formulations. We will delve into its physicochemical characteristics, synthesis, and mechanisms of action, supported by practical, field-proven protocols and insights.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is paramount to its effective application. Sodium Octane-1-sulfonate is a strong organic acid salt, typically appearing as a white crystalline powder or sheet.[1] Its stability under normal conditions and high solubility in aqueous solutions make it a robust and versatile tool in the laboratory.

Structural and Molecular Data

The molecule consists of a linear eight-carbon chain terminating in a sulfonate group, ionically bonded to a sodium cation. The hydrate form incorporates one or more water molecules into its crystal structure.

-

IUPAC Name: sodium;octane-1-sulfonate;hydrate[4]

-

Synonyms: 1-Octanesulfonic acid sodium salt monohydrate, Sodium 1-octanesulfonate monohydrate, NaOS[5]

-

CAS Number: 207596-29-0 (for monohydrate)[4]

-

Molecular Formula: C₈H₁₉NaO₄S[4]

-

Molecular Weight: 234.29 g/mol [4]

Key Physicochemical Parameters

The following table summarizes the critical physicochemical data for Sodium Octane-1-sulfonate. These parameters govern its behavior in solution, its interaction with other molecules, and its efficacy in various applications.

| Property | Value / Description | Significance in Application | Source(s) |

| Appearance | White crystalline powder or sheet | High purity solid, easy to handle and weigh. | [1] |

| Melting Point | >300 °C | High thermal stability, suitable for a wide range of operating temperatures. | [6] |

| Solubility in Water | Highly soluble (e.g., 0.1 g/mL) | Essential for its use in aqueous mobile phases for HPLC and other solution-based applications. | [6] |

| pKa (of parent acid) | < 0 (strong acid) | The sulfonate group is fully ionized (anionic) across the entire practical pH range, ensuring consistent ion-pairing behavior. | [1] |

| LogP (calculated) | -2.25 (for anhydrous form) | Indicates high hydrophilicity, consistent with its water solubility and role as a mobile phase additive. | |

| Critical Micelle Concentration (CMC) | Not experimentally reported; estimated to be higher than Sodium Dodecyl Sulfate (~8.2 mM) and lower than Sodium Octyl Sulfate (130 mM). | Defines the concentration threshold for micelle formation, which is a critical parameter for its surfactant and ion-pairing properties. The octyl chain suggests an intermediate CMC value compared to longer or shorter alkyl sulfonates. | [7] |

Synthesis and Characterization

Commercially available, high-purity Sodium Octane-1-sulfonate is suitable for most applications. However, understanding its synthesis provides insight into potential impurities and reaction chemistry. A common and effective laboratory-scale synthesis involves a phase-transfer catalyzed sulfonation reaction.

Synthesis Protocol: Phase-Transfer Catalyzed Sulfonation

This method utilizes the reaction of bromooctane with anhydrous sodium sulfite, facilitated by a phase-transfer catalyst, which is crucial for bringing the aqueous sulfite anion into the organic phase to react with the alkyl halide.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [8]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, charge anhydrous sodium sulfite, water, bromooctane, and a catalytic amount of tetrapropylammonium bromide.

-

Sulfonation: Heat the mixture to reflux with vigorous stirring for 16-24 hours. The reaction is complete when the biphasic mixture becomes a single clear phase. The catalyst is essential for transporting the sulfite anion across the phase boundary to react with the bromooctane.

-

Isolation of Crude Solid: After cooling, remove the water from the reaction mixture via evaporation under reduced pressure. The resulting solid residue is then thoroughly dried and ground into a fine powder.

-

Soxhlet Extraction: Place the powdered crude solid into a Soxhlet extractor and extract with absolute ethanol. This step selectively dissolves the desired organic salt, leaving behind inorganic starting materials like unreacted sodium sulfite.

-

Purification: The ethanolic solution is concentrated, and the crude product is purified by recrystallization from absolute ethanol. This step is critical for achieving the high purity required for HPLC applications.

-

Final Drying: The purified crystals are filtered and dried under vacuum to yield the final this compound product.

Core Applications in Pharmaceutical Sciences

The unique amphiphilic properties of this compound make it a versatile tool, particularly in the analysis and development of pharmaceutical compounds.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This is the primary application for Sodium Octane-1-sulfonate in the pharmaceutical industry. It is used to enhance the retention, resolution, and peak shape of polar and ionic analytes, such as peptides, proteins, and basic drug molecules, on reversed-phase columns (e.g., C8, C18).[2]

Mechanism of Action:

In IP-RP-HPLC, two models describe the separation mechanism: the ion-pair distribution model and the ion-exchange model . For alkyl sulfonates, the ion-exchange model is considered predominant.

-

Dynamic Column Modification: The hydrophobic octyl chains of the sulfonate molecules partition into the non-polar stationary phase, adsorbing onto the surface.

-

Creation of an Ion-Exchange Surface: This adsorption creates a dynamic negative charge on the stationary phase surface, effectively converting the reversed-phase column into a weak cation exchanger.

-

Analyte Retention: Positively charged analytes (e.g., protonated basic drugs, peptides with basic amino acid residues) are retained on the column through electrostatic interactions with the immobilized sulfonate groups.

-

Elution: Elution is achieved by increasing the concentration of the organic modifier (e.g., acetonitrile), which disrupts the hydrophobic interactions holding the ion-pairing agent to the stationary phase, thereby releasing the analyte.

Caption: The ion-exchange mechanism in ion-pair chromatography.

Interaction with Proteins: The Case of Human Serum Albumin (HSA)

As an amphiphilic molecule, Sodium Octane-1-sulfonate interacts with proteins, which can be a critical consideration in drug development, as these interactions can affect a drug's pharmacokinetic profile. Studies on its interaction with Human Serum Albumin (HSA) show that the aggregation of the sulfonate on the protein surface follows a Langmuir monolayer adsorption model.[9][10]

-

Adsorption Ratio: The binding has been determined to occur at a ratio of 18 molecules of Sodium Octane-1-sulfonate to 1 molecule of HSA.[9]

-

Conformational Changes: This binding has been shown to alter the secondary structure of the protein.[9]

This property is significant for drug development professionals, as excipients that bind to plasma proteins can potentially displace protein-bound drugs, altering their free concentration and therapeutic effect.

Potential in Drug Delivery Systems

Surfactants are widely investigated as permeation enhancers in transdermal drug delivery systems (TDDS). They function by transiently disrupting the highly organized lipid structure of the stratum corneum, thereby increasing skin permeability. Given its surfactant properties, Sodium Octane-1-sulfonate has potential in this area.

Plausible Mechanism:

-

Insertion into Lipid Bilayers: The hydrophobic octyl tail can insert into the lipid lamellae of the stratum corneum.

-

Disruption of Order: This insertion increases the fluidity and disrupts the packing of the lipids, creating more permeable regions.

-

Enhanced Drug Flux: This temporary disruption allows co-administered drug molecules to pass through the skin barrier more easily.

While specific formulations utilizing Sodium Octane-1-sulfonate are not widely documented, its properties are analogous to other surfactants that have been successfully used as chemical penetration enhancers.

Practical Protocols and Methodologies

The following section provides detailed, actionable protocols for the application of this compound in a research setting.

Experimental Protocol: HPLC Analysis of a Peptide Therapeutic (e.g., Insulin)

This protocol is a representative method for the purity analysis of a peptide like human insulin, adapted from established pharmaceutical analysis methods and incorporating Sodium Octane-1-sulfonate as the ion-pairing agent.[6]

Objective: To achieve a high-resolution separation of a peptide from its potential degradation products and impurities.

Workflow Diagram:

Caption: General workflow for peptide analysis using IP-RP-HPLC.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 0.2 M sodium sulfate solution in HPLC-grade water. Add Sodium Octane-1-sulfonate to a final concentration of 5 mM. Adjust the pH to 2.3 - 3.2 using phosphoric acid.[6] Filter through a 0.22 µm membrane and degas.

-

Mobile Phase B (Organic): HPLC-grade acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the peptide standard or sample in 0.01 M HCl to a known concentration (e.g., 1 mg/mL).[6]

-

Further dilute with the same solvent to create calibration standards and quality control samples within the linear range of the assay (e.g., 10-100 µg/mL).

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Column Temperature: 40 °C.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm (for peptide bonds).

-

Injection Volume: 20 µL.

-

-

Gradient Elution Program:

-

Equilibrate the column with 100% Mobile Phase A for at least 15-20 minutes.

-

The gradient must be optimized for the specific peptide. A typical starting gradient would be:

-

0-5 min: 25% B

-

5-35 min: 25% to 55% B (linear gradient)

-

35-40 min: 55% to 90% B (column wash)

-

40-45 min: 90% B (hold)

-

45-46 min: 90% to 25% B (return to initial)

-

46-55 min: 25% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peak areas of the main peptide and any impurities.

-

Calculate the purity of the sample by expressing the main peak area as a percentage of the total peak area.

-

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazards: Causes skin and eye irritation. May cause respiratory irritation upon inhalation of dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. If handling large quantities of powder, use a dust mask or work in a ventilated hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is hygroscopic and should be protected from moisture.

-

In case of Exposure:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Seek medical attention if irritation persists.

-

Conclusion

This compound is a powerful and versatile reagent whose value to pharmaceutical scientists and researchers is rooted in its well-defined chemical properties. Its primary role as an ion-pairing agent in HPLC is indispensable for the high-resolution analysis of peptides, proteins, and other charged molecules, directly impacting quality control and characterization in drug development. Furthermore, its surfactant properties and documented interactions with key biological proteins like HSA highlight its relevance in formulation and drug delivery research. By understanding the fundamental principles of its synthesis, physicochemical behavior, and mechanisms of action, professionals in the field can more effectively harness its capabilities to solve complex analytical challenges and advance therapeutic innovation.

References

- Preparation method of ion-pair chromatography reagent sodium octane-1-sulfonate. CN102351743A.

- Critical micelle concentr

- Li, L., Xu, Z. S., & Song, G. W. (2011). Study on the Langmuir Aggregation of Sodium Octanesulfonate on Human Serum Albumin. Protein and Peptide Letters, 18(1), 1-6.

- 1-Octanesulfonic acid: A Technical Guide to its Chemical Properties, Structure, and Applications in Ion-Pair Chrom

- 1-Octanesulfonic acid. Vulcanchem.

- Octane-1-sulfonic acid sodium salt CAS 5324-84-5. Merck.

- Sodium 1-octanesulfon

- 1-Octanesulfonic acid, 5324-84-5, High-Purity. Sigma-Aldrich.

- Sodium 1-octanesulfonate for surfactant tests 5324-84-5. Sigma-Aldrich.

- Status of surfactants as penetration enhancers in transdermal drug delivery. PMC - NIH.

- Senthil Rajan, D., et al. (2006). Development of RP-HPLC for analysis of human insulin. Indian Journal of Pharmaceutical Sciences, 68(5), 662-665.

- Validation of a new analytical method for the RP-HPLC quantitative analysis of recombinant human insulin.

- Peptide Isolation – Method Development Considerations.

- Development and validation of hplc method for determination of human insulin in pharmaceutical prepar

- Sodium 1-octanesulfonate >= 97.0 T 207596-29-0. Sigma-Aldrich.

- Sodium 1-octanesulfon

- Sodium octanesulfon

- Sodium Octane-1-sulfonate Hydr

- Sodium 1-octanesulfonate >= 99.0 T 207596-29-0. Sigma-Aldrich.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Sodium 1-octanesulfon

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-辛烷磺酸 钠盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Octanesulfonic acid (3944-72-7) for sale [vulcanchem.com]

- 4. 1-辛烷磺酸钠 一水合物 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to Sodium 1-Octanesulfonate: Properties, Mechanisms, and Applications in Scientific Research

This guide provides a comprehensive overview of sodium 1-octanesulfonate, a versatile anionic surfactant and ion-pairing agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of this compound, its fundamental mechanisms of action in chromatographic separations, and practical, field-proven applications.

Fundamental Properties of Sodium 1-Octanesulfonate

Sodium 1-octanesulfonate, also known as sodium octane-1-sulfonate, is an organosulfur compound widely utilized for its amphiphilic nature.[1] It possesses a hydrophobic eight-carbon alkyl chain and a hydrophilic sulfonate head group, making it an effective surfactant and a crucial reagent in analytical chemistry.[1]

Physical and Chemical Data Summary

The essential properties of sodium 1-octanesulfonate are summarized in the table below for quick reference.

| Property | Value | References |

| Chemical Name | Sodium 1-octanesulfonate | [2][3] |

| Synonyms | 1-Octanesulfonic acid sodium salt, Sodium octane-1-sulfonate | [3][4] |

| CAS Number | 5324-84-5 | [2][5] |

| Molecular Formula | C₈H₁₇NaO₃S | [2][3] |

| Molecular Weight | 216.27 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | >300 °C | [3][6] |

| Boiling Point | >300 °C | [3][6] |

| Solubility | Highly soluble in water, forming a clear, colorless solution. | [1][3] |

| pH | 5.5 - 7.5 (in a 100 g/L aqueous solution at 20°C) | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1][3] |

Mechanism of Action in Analytical Chemistry

The utility of sodium 1-octanesulfonate in a research setting, particularly in drug development and quality control, is most prominently demonstrated in its application as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC).[7]

The Principle of Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)

In conventional reversed-phase HPLC, polar and charged analytes exhibit poor retention on non-polar stationary phases, leading to inadequate separation. Ion-pairing agents like sodium 1-octanesulfonate are introduced into the mobile phase to overcome this limitation.[8]

The fundamental principle involves the formation of a neutral ion pair between the charged analyte and the ion-pairing reagent. Sodium 1-octanesulfonate, being an anionic surfactant, is particularly effective for the analysis of positively charged (cationic) species, such as basic drugs, peptides, and catecholamines.[2][8] The negatively charged sulfonate head group of the octanesulfonate molecule electrostatically interacts with the positive charge on the analyte. The hydrophobic octyl chain of the octanesulfonate then imparts a greater overall hydrophobicity to the resulting ion-pair complex. This increased hydrophobicity enhances the interaction of the analyte with the non-polar stationary phase (e.g., C18), leading to increased retention and improved chromatographic resolution.[2]

Interaction with the Stationary Phase

The mechanism of retention in IP-RP-HPLC is often described by two primary models, and in practice, is likely a combination of both:

-

Ion-Pair Formation in the Mobile Phase: The ion-pairing reagent and the analyte form a neutral complex in the mobile phase, which then partitions onto the hydrophobic stationary phase.

-

Dynamic Ion Exchange: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The charged analyte is then retained on this surface through electrostatic interactions.[9]

The following diagram illustrates the dynamic ion-exchange model, which is a widely accepted mechanism for the action of alkyl sulfonates in IP-RP-HPLC.

Caption: Dynamic Ion-Exchange Model in IP-RP-HPLC.

Surfactant Properties and the Critical Micelle Concentration (CMC)

Beyond its role in chromatography, sodium 1-octanesulfonate is an effective anionic surfactant.[1] This property is attributed to its amphiphilic structure, which allows it to reduce the surface tension at the interface between two immiscible phases, such as oil and water.[1]

A key parameter that characterizes the efficiency of a surfactant is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized spherical structures called micelles.[10] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface of the solution is saturated with surfactant molecules, and any additional surfactant forms micelles, resulting in a much smaller change in surface tension.[10]

-

Tensiometry: Measuring the surface tension of solutions with varying surfactant concentrations and identifying the point of inflection in the surface tension versus concentration plot.[10]

-

Conductometry: For ionic surfactants, the conductivity of the solution changes at the CMC due to the different mobilities of the monomers and the micelles. A break in the plot of conductivity versus concentration indicates the CMC.[11]

-

Spectroscopy: Using fluorescent probes that exhibit different spectral properties in the hydrophobic core of a micelle compared to the aqueous environment.[4]

Experimental Protocols for HPLC Applications

The following section provides a detailed, step-by-step protocol for a common application of sodium 1-octanesulfonate in the HPLC analysis of catecholamines, which are important neurotransmitters and hormones. This protocol can be adapted for the analysis of other cationic compounds, including certain peptides and basic drugs.

HPLC Analysis of Catecholamines

This protocol is based on established methods for the separation and quantification of catecholamines like norepinephrine, epinephrine, and dopamine.[7]

Objective: To achieve baseline separation of catecholamines in a standard mixture using IP-RP-HPLC with electrochemical or UV detection.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (electrochemical or UV).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sodium 1-octanesulfonate, HPLC grade.

-

Sodium dihydrogen phosphate (monohydrate), HPLC grade.

-

Acetonitrile, HPLC grade.

-

Orthophosphoric acid (85%), analytical grade.

-

EDTA (Ethylenediaminetetraacetic acid), analytical grade.

-

Triethylamine (TEA), HPLC grade.

-

Ultrapure water (18.2 MΩ·cm).

-

Standard solutions of norepinephrine, epinephrine, and dopamine.

Protocol Workflow Diagram:

Caption: General workflow for HPLC analysis.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer solution containing 75 mM sodium dihydrogen phosphate (monohydrate).

-

To this buffer, add sodium 1-octanesulfonate to a final concentration of 1.7 mM.

-

Add EDTA to a final concentration of 25 µM and triethylamine (TEA) to 0.01%.

-

Adjust the pH of the aqueous solution to 3.0 using orthophosphoric acid.

-

The final mobile phase is prepared by mixing the aqueous buffer with acetonitrile in a ratio of 90:10 (v/v).[7]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.

-

-

HPLC System and Column Equilibration:

-

Standard and Sample Preparation:

-

Prepare individual stock solutions of norepinephrine, epinephrine, and dopamine in a suitable acidic diluent (e.g., 0.1 M perchloric acid) to prevent oxidation.

-

From the stock solutions, prepare a mixed working standard solution containing all three catecholamines at a known concentration.

-

For biological samples, a sample extraction and clean-up procedure (e.g., solid-phase extraction) is required to remove interfering substances.

-

-

Chromatographic Analysis:

-

Set the injection volume (typically 10-20 µL).

-

Inject the mixed standard solution to determine the retention times and peak shapes for each catecholamine.

-

Inject the prepared samples for analysis.

-

If using a UV detector, set the wavelength to a suitable value for catecholamines (e.g., 280 nm).

-

-

Data Acquisition and Analysis:

-

Acquire the chromatograms for the standards and samples.

-

Identify the peaks corresponding to each catecholamine based on their retention times from the standard injection.

-

Quantify the amount of each catecholamine in the samples by comparing their peak areas or heights to those of the standards.

-

Safety and Handling

Sodium 1-octanesulfonate is classified as an irritant and can cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the solid powder. Avoid inhalation of the dust by working in a well-ventilated area or using a fume hood.

Conclusion

Sodium 1-octanesulfonate is a powerful and versatile tool in the arsenal of researchers and scientists, particularly in the fields of analytical chemistry and drug development. Its well-defined properties as an anionic surfactant and its efficacy as an ion-pairing agent in HPLC make it indispensable for the separation and analysis of a wide range of cationic compounds. By understanding its fundamental properties, mechanisms of action, and applying robust experimental protocols, professionals can leverage this compound to achieve reliable and reproducible results in their research endeavors.

References

- The Science Behind Sodium 1-Octanesulfonate in Protein and Peptide Analysis. (URL: Provided upon request)

- ChemicalBook. Sodium 1-octanesulfonate | 5324-84-5. (URL: Provided upon request)

- Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (URL: Provided upon request)

- Alfa Chemistry.

- Guidechem. Sodium 1-octanesulfonate 5324-84-5 wiki. (URL: Provided upon request)

- ChemicalBook.

- How to best detect catecholamines HPLC?

- Wikipedia.

- Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - NIH. (URL: Provided upon request)

- TCI Chemicals. Ion-Pair Reagents for HPLC. (URL: Provided upon request)

- Fisher Scientific. Sodium 1-octanesulfonate hydrate, HPLC grade, 99+%. (URL: Provided upon request)

- Merck. Octane-1-sulfonic acid sodium salt CAS 5324-84-5 | 118307. (URL: Provided upon request)

- Chemsrc. Sodium 1-octanesulfonate | CAS#:5324-84-5. (URL: Provided upon request)

- Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlor

- A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC. (URL: Provided upon request)

- Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - NIH. (URL: Provided upon request)

- Preparation of Mobile Phase for HPLC. (URL: Provided upon request)

- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch M

- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection - Thermo Fisher Scientific. (URL: Provided upon request)

- Method Development Guide of Ion-pair Reagents - J&K Scientific LLC. (URL: Provided upon request)

- Carl ROTH. Safety Data Sheet: Octane-1-sulfonic acid sodium salt. (URL: Provided upon request)

Sources

- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Evidence for a critical micelle concentration of surfactants in hydrocarbon solvents. | Sigma-Aldrich [sigmaaldrich.com]

- 10. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 11. Separation of Sodium 1-octanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure of Sodium Octane-1-sulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Octane-1-sulfonate Hydrate is an anionic surfactant of significant interest across various scientific disciplines, including analytical chemistry and pharmaceutical sciences.[1][2][3] Its utility as an ion-pairing reagent in chromatography and as a component in drug formulations necessitates a granular understanding of its molecular architecture.[1][4] This guide provides an in-depth examination of the compound's structure, from its fundamental covalent and ionic bonds to its supramolecular behavior in aqueous environments. We will explore the distinct roles of the hydrophobic alkyl chain, the hydrophilic sulfonate headgroup, the sodium counter-ion, and the water of hydration. This analysis is supported by a synthesis of spectroscopic data and established analytical protocols, offering both foundational knowledge and practical methodologies for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is an organic sodium salt containing an eight-carbon alkyl chain.[2][5] The presence of a hydrophobic tail and a hydrophilic head group gives it the amphiphilic character central to its function as a surfactant.[2] The hydrated form, specifically the monohydrate, is a common state for this compound.[6][7]

Table 1: Physicochemical Properties of Sodium Octane-1-sulfonate Monohydrate

| Property | Value | Source |

| IUPAC Name | sodium;octane-1-sulfonate;hydrate | [5][6] |

| Synonyms | 1-Octanesulfonic acid sodium salt monohydrate | [6][7] |

| CAS Number | 207596-29-0 | [6][7][8] |

| Molecular Formula | C₈H₁₉NaO₄S | [5][6] |

| Molecular Weight | 234.29 g/mol | [6][7] |

| Appearance | White, crystalline powder/fine powder | [2][8][9] |

| Solubility in Water | Soluble, forms a clear, colorless solution | [1][10][11] |

| Melting Point | >300 °C | [9][10] |

The Molecular Structure Deconstructed

The structure of this compound is best understood by examining its constituent parts: the octane-1-sulfonate anion, the sodium cation, and the associated water molecule(s).

The Amphiphilic Anion: Octane-1-sulfonate

The core of the molecule's functionality lies in the octane-1-sulfonate anion. This anion is composed of two distinct regions:

-

The Hydrophobic Tail: A linear eight-carbon aliphatic chain (CH₃(CH₂)₇-). This portion of the molecule is nonpolar and repels water. It is responsible for the compound's interaction with other nonpolar molecules and surfaces.

-

The Hydrophilic Headgroup: A sulfonate group (-SO₃⁻) attached to the primary carbon of the octane chain.[2][5] This group is polar and ionic, readily interacting with water molecules through hydrogen bonding and ion-dipole interactions.[1] The strong acidic nature of the parent sulfonic acid ensures that this group is fully deprotonated and negatively charged at typical pH values.

The Counter-Ion and Hydration Shell

-

Sodium Cation (Na⁺): A sodium ion provides charge neutrality to the sulfonate anion through an ionic bond.[2] In the solid state, this creates a salt lattice. In solution, the sodium ion is solvated by water molecules.

-

Water of Hydration (H₂O): The compound is commonly found as a monohydrate, meaning one water molecule is incorporated into the crystal structure for each formula unit.[6][7] This water molecule is typically associated with the ionic headgroup and the sodium counter-ion.

Spectroscopic and Analytical Characterization

Elucidating and confirming the molecular structure relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the octyl chain.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different methylene (-CH₂-) groups along the alkyl chain and a distinct triplet for the terminal methyl (-CH₃) group. The methylene group adjacent to the sulfonate headgroup will be the most downfield-shifted due to the electron-withdrawing effect of the sulfur atom.

-

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each of the eight carbon atoms in the alkyl chain.

Infrared (IR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups, particularly the sulfonate head.

-

S=O Stretching: Strong, characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group (R-SO₃⁻) are typically observed in the regions of 1030-1070 cm⁻¹ and 1150-1230 cm⁻¹, respectively.

-

C-H Stretching: Absorption bands in the 2800-3000 cm⁻¹ region confirm the presence of the aliphatic alkyl chain.

-

O-H Stretching: A broad absorption band around 3400-3600 cm⁻¹ indicates the presence of the water of hydration.

Behavior in Aqueous Solution: Micellization

A critical aspect of the molecular structure in a functional context is its self-assembly in water. As an amphiphile, Sodium Octane-1-sulfonate forms micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[12]

-

Micelle Formation: In a micelle, the hydrophobic alkyl tails aggregate to form a nonpolar core, minimizing their contact with water. The hydrophilic sulfonate headgroups remain on the outer surface, interacting with the surrounding aqueous environment.[13] This process is spontaneous and driven by the hydrophobic effect.[14]

-

Critical Micelle Concentration (CMC): The CMC is the minimum concentration at which micelles begin to form.[12][13][15] Below the CMC, the surfactant exists primarily as individual monomers.[12] Above the CMC, additional surfactant molecules predominantly form new micelles.[12] The CMC is a key parameter that dictates the surfactant's effectiveness in applications like solubilization and detergency. For anionic surfactants, the CMC is influenced by factors such as alkyl chain length and the presence of electrolytes.[12]

Experimental Protocols for Characterization

The following protocols provide step-by-step methodologies for the characterization of this compound.

Protocol: Structural Confirmation by ¹H NMR

Objective: To confirm the identity and purity of this compound by verifying its proton NMR spectrum.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O). Ensure complete dissolution.

-

Instrument Setup: Calibrate and shim the NMR spectrometer (e.g., 400 MHz or higher) according to standard operating procedures.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 5 seconds, and 16-32 scans for good signal-to-noise.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak (for D₂O, ~4.79 ppm). Integrate the signals and assign the peaks corresponding to the methyl and various methylene protons of the octyl chain.

Causality: D₂O is chosen as the solvent due to the compound's high water solubility and to avoid a large interfering solvent proton signal.[10][11] The downfield shift of the alpha-methylene protons is a direct consequence of the electronegativity of the adjacent sulfonate group, providing key structural confirmation.

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC of Sodium Octane-1-sulfonate in an aqueous solution.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Sodium Octane-1-sulfonate in deionized water (e.g., 50 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC.

-

Instrument Calibration: Calibrate a surface tensiometer using a standard with a known surface tension (e.g., pure deionized water, ~72 mN/m at 25°C).

-

Measurement: Measure the surface tension of each prepared solution, starting from the most dilute and proceeding to the most concentrated. Ensure the measuring probe (e.g., Du Noüy ring or Wilhelmy plate) is thoroughly cleaned between measurements.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau or a region with a much smaller slope. The concentration at the inflection point, where the slope changes abruptly, is the CMC.[12]

Causality: Below the CMC, surfactant monomers adsorb at the air-water interface, significantly reducing the surface tension.[12] Above the CMC, the interface becomes saturated, and newly added surfactant molecules form micelles in the bulk solution rather than further populating the interface.[13] This results in the observed plateau in the surface tension plot, providing a reliable method for CMC determination.[12]

Diagram 1: Workflow for CMC Determination by Tensiometry

Caption: Workflow for determining the Critical Micelle Concentration.

Relevance and Applications in Drug Development

The unique molecular structure of Sodium Octane-1-sulfonate underpins its utility in the pharmaceutical industry.

-

Ion-Pairing Chromatography: It is widely used as an ion-pairing reagent in reverse-phase HPLC to improve the retention and separation of ionic analytes, such as peptides and proteins.[1][4][11] The hydrophobic tail interacts with the stationary phase, while the ionic head pairs with charged analytes, allowing for their separation as neutral complexes.[4][5]

-

Formulation Excipient: As a surfactant, it can act as a solubilizing agent to increase the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.[3]

-

Drug Delivery Systems: The ability to form micelles allows for the encapsulation of hydrophobic drugs within the micellar core, creating potential nanocarrier systems for targeted drug delivery.[9]

While sulfonic acid salts are valuable, their use requires careful consideration, particularly regarding the potential formation of genotoxic sulfonate ester impurities during synthesis or storage, an area of regulatory focus.[16]

Conclusion

The molecular structure of this compound is a classic example of amphiphilic design, featuring a distinct hydrophobic alkyl tail and a hydrophilic sulfonate headgroup, complemented by a sodium counter-ion and water of hydration. This architecture dictates its physicochemical properties, its self-assembly into micelles in aqueous solution, and its broad utility in scientific research and drug development. A thorough understanding of this structure, verified through robust analytical techniques, is essential for its effective and safe application.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pu, X., et al. (2024). Synthesis and properties of secondary alkyl sulfonates. Journal of Dispersion Science and Technology. Retrieved from [Link]

-

Regis Technologies. (n.d.). 1-Octanesulfonate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Octanesulfonic acid sodium salt. Retrieved from [Link]

-

PubChem. (n.d.). Sodium octanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

INTERSURFCHEM. (2025). Sodium Alkyl Naphthalene Sulfonate Surfactant Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of sodium Oct powder (a) and ATR-FTIR spectra of the films formed on steel specimens in different Oct-Zn salt solutions (b). Retrieved from [Link]

-

MilliporeSigma. (n.d.). Sodium 1-octanesulfonate monohydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. PubMed. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]

-

ResearchGate. (2020). Surfactants self-assembling and critical micelles concentration: one approach fits to all?. Retrieved from [Link]

Sources

- 1. Sodium 1-octanesulfonate (5324-84-5) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy this compound | 207596-29-0 [smolecule.com]

- 6. This compound | C8H19NaO4S | CID 23666339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium 1-octanesulfonate = 99.0 T 207596-29-0 [sigmaaldrich.com]

- 8. 1-Octanesulfonate - Regis Technologies [registech.com]

- 9. 1-OCTANESULFONIC ACID, SODIUM SALT, MONOHYDRATE | 207596-29-0 [chemicalbook.com]

- 10. Sodium 1-octanesulfonate | 5324-84-5 [chemicalbook.com]

- 11. Sodium 1-octanesulfonate, 99% | Fisher Scientific [fishersci.ca]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Octanesulfonic Acid Sodium Salt Monohydrate (CAS No. 207596-29-0) for Analytical and Pharmaceutical Sciences

This guide provides an in-depth exploration of 1-Octanesulfonic acid sodium salt monohydrate, a versatile anionic surfactant and ion-pairing agent. With a focus on its applications in analytical chromatography and its broader utility in chemical formulations, this document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's properties and methodologies.

Introduction: The Dual Personality of an Alkyl Sulfonate

1-Octanesulfonic acid sodium salt monohydrate, identified by CAS number 207596-29-0, is an organosulfur compound that possesses a unique amphiphilic nature. Its structure, comprising a hydrophobic eight-carbon alkyl chain and a hydrophilic sulfonate group, allows it to function effectively at interfaces.[1][2] This dual characteristic is the foundation of its two primary roles: as a powerful ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) and as a versatile surfactant in various industrial and consumer products.[1][2][3]

In the realm of analytical chemistry, particularly in pharmaceutical analysis, this compound is indispensable for enhancing the retention and separation of ionic and highly polar analytes on nonpolar stationary phases.[1][4] For drug development professionals, understanding its function is key to developing robust analytical methods for complex drug substances and formulations. Beyond the laboratory, its surfactant properties are leveraged in cosmetics, detergents, and as a chemical intermediate in the synthesis of specialized materials.[3][5]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 1-Octanesulfonic acid sodium salt monohydrate is crucial for its effective application. These properties dictate its solubility, stability, and interaction with other molecules.

| Property | Value | Source(s) |

| CAS Number | 207596-29-0 | [6] |

| Molecular Formula | C₈H₁₉NaO₄S | [6] |

| Molecular Weight | 234.29 g/mol | [6] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | >300 °C | [7] |

| Solubility | Highly soluble in water; Soluble in methanol. | [2][8] |

| pH | 5.5-7.5 (100g/L in H₂O at 20°C) | [3] |

| Hygroscopicity | Hygroscopic in nature, readily absorbs moisture. | [2] |

Synthesis and Manufacturing

The industrial synthesis of 1-Octanesulfonic acid sodium salt monohydrate is primarily achieved through the sulfonation of 1-octene with a sulfonating agent like sulfur trioxide or oleum, followed by neutralization with a sodium base.[2] A common laboratory-scale synthesis involves the reaction of 1-bromooctane with anhydrous sodium sulfite in the presence of a phase-transfer catalyst.

Representative Synthesis Protocol

A patented method describes the use of tetrapropylammonium bromide as a catalyst to enhance the reaction between bromooctane and sodium sulfite.[9] This approach improves the reaction's efficiency and yield.

Step-by-Step Synthesis Workflow:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, add anhydrous sodium sulfite, water, 1-bromooctane, and tetrapropylammonium bromide.

-

Sulfonation: Heat the mixture to reflux for 16-24 hours until the reaction solution becomes clear and no longer stratifies.

-

Solvent Removal: Reduce the pressure to evaporate the water from the reaction mixture.

-

Crude Product Isolation: Dry and grind the resulting solid. The obtained powder is then placed in a Soxhlet extractor.

-

Purification: Extract the crude product with absolute ethanol. The resulting product is then purified by recrystallization from absolute ethanol, followed by filtration.

-

Final Drying: Dry the purified product under vacuum to obtain the final 1-Octanesulfonic acid sodium salt.

Caption: A simplified workflow for the synthesis of Sodium 1-Octanesulfonate.

Mechanism of Action in Ion-Pair Chromatography

The primary application of 1-Octanesulfonic acid sodium salt monohydrate in analytical sciences is as an ion-pairing reagent in RP-HPLC.[1][4] This technique is pivotal for the separation of charged molecules, such as peptides, proteins, and basic drugs, which typically exhibit poor retention on nonpolar stationary phases.

The mechanism of ion-pair chromatography is generally understood to involve two main processes: the formation of a neutral ion-pair in the mobile phase and a dynamic ion-exchange model.[10] In practice, the retention is likely a combination of both.[10]

-

Ion-Pair Formation in the Mobile Phase: The anionic sulfonate head of the 1-octanesulfonate pairs with a positively charged analyte in the mobile phase. This pairing effectively neutralizes the charge of the analyte and increases its overall hydrophobicity, leading to stronger interaction with the hydrophobic stationary phase and thus, increased retention.[1]

-

Dynamic Ion-Exchange Model: The hydrophobic alkyl tail of the 1-octanesulfonate adsorbs onto the nonpolar stationary phase, creating a dynamic ion-exchange surface. The positively charged analytes are then retained on this surface through ionic interactions.[10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. indenta.com [indenta.com]

- 5. fishersci.com [fishersci.com]

- 6. Sodium Octane-1-sulfonate Hydrate | C8H19NaO4S | CID 23666339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Sodium 1-octanesulfonate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. CN102351743A - Preparation method of ion-pair chromatography reagent sodium octane-1-sulfonate - Google Patents [patents.google.com]

- 10. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-Depth Technical Guide to Anhydrous Sodium 1-octanesulfonate (CAS 5324-84-5)

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrous Sodium 1-octanesulfonate is a versatile anionic surfactant and a cornerstone of modern analytical chemistry, particularly in the realm of High-Performance Liquid Chromatography (HPLC). Its utility as an ion-pairing reagent is indispensable for the precise separation and analysis of polar and charged molecules, such as peptides, proteins, and pharmaceuticals. This guide provides a comprehensive overview of its physicochemical properties, mechanism of action in ion-pair chromatography, practical applications, and essential handling protocols.

Physicochemical Properties & Specifications

Anhydrous Sodium 1-octanesulfonate is an organic sodium salt with the chemical formula C8H17NaO3S.[1] It is typically a white crystalline powder, noted for its high purity, often exceeding 98-99%.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 5324-84-5 | [1][2] |

| Molecular Formula | C8H17NaO3S | [2][4] |

| Molecular Weight | 216.27 g/mol | [1][4] |

| Appearance | White crystalline powder | [2][5] |

| Melting Point | >300 °C | [6][7] |

| Solubility | Soluble in water, producing a clear, colorless solution. | [4][6] |

| pH | 5.5 - 7.5 (in a 10% aqueous solution) | [5][7] |

| Stability | Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents. | [5][6] |

The Science of Ion-Pair Chromatography: Mechanism of Action

In reversed-phase HPLC, the separation of highly polar or charged analytes can be challenging due to their poor retention on non-polar stationary phases.[8] Anhydrous Sodium 1-octanesulfonate addresses this by acting as an ion-pairing reagent.[8][9]

The mechanism involves the following key steps:

-

Adsorption to the Stationary Phase : The hydrophobic octyl chain of the sulfonate molecule adsorbs onto the non-polar stationary phase (e.g., C18).[9]

-

Creation of an Ion-Exchange Surface : This adsorption leaves the negatively charged sulfonate groups exposed to the mobile phase, effectively creating a negatively charged surface on the stationary phase.[9]

-

Ion-Pair Formation : Positively charged analytes in the sample form transient ion pairs with the adsorbed octanesulfonate ions.[8][10]

-

Enhanced Retention : The formation of this neutral, hydrophobic ion-pair complex increases the analyte's affinity for the stationary phase, leading to enhanced retention and improved separation.[8][10]

This dynamic interaction allows for the fine-tuning of analyte retention by adjusting the concentration of the ion-pairing reagent in the mobile phase.[11]

Caption: Mechanism of Anhydrous Sodium 1-octanesulfonate in ion-pair chromatography.

Applications in Research and Drug Development

The primary application of Anhydrous Sodium 1-octanesulfonate is as an ion-pairing reagent in HPLC for the analysis of a wide range of compounds.[4][12]

Peptide and Protein Analysis

The precise analysis of proteins and peptides is critical in biotechnology and pharmaceutical development.[8] Sodium 1-octanesulfonate is instrumental in improving the separation of these biomolecules, which are often charged and polar.[4][8] It enables researchers to achieve baseline resolution of closely related species, which is essential for peptide mapping and protein characterization.[8][10]

Pharmaceutical Analysis

This compound is widely used in the pharmaceutical industry for the analysis of drugs and their metabolites.[12][13] It is particularly effective for the separation of basic drugs and other organic compounds that are challenging to analyze with conventional reversed-phase HPLC.[7][14] For instance, it has been used in the analysis of acarbose tablets and traditional Chinese medicines.[7]

Other Applications

Beyond HPLC, Anhydrous Sodium 1-octanesulfonate also finds utility as:

-

A surfactant: It is used in various formulations to improve solubility and stability.[12][15]

-

An ion complexation agent: It has been used for the analysis of N-nitrosodiethanolamine.[4][13]

-

A reagent in biochemical research: It can be used to modify surfaces in biochemical assays.[12]

Experimental Protocol: Ion-Pair HPLC

The following is a general, step-by-step protocol for using Anhydrous Sodium 1-octanesulfonate in an HPLC mobile phase.

Objective: To improve the retention and separation of a positively charged analyte.

Materials:

-

Anhydrous Sodium 1-octanesulfonate (HPLC grade, ≥99% purity)[1]

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., acetonitrile or methanol)

-

Acid or buffer for pH adjustment (e.g., phosphoric acid or a phosphate buffer)

-

HPLC system with a C8 or C18 column

Procedure:

-

Mobile Phase Preparation:

-

Accurately weigh the required amount of Anhydrous Sodium 1-octanesulfonate. A typical starting concentration is 5-10 mM.[9]

-

Dissolve the reagent in the aqueous component of the mobile phase.

-

Adjust the pH of the aqueous solution to a level where the analyte is charged.

-

Add the organic solvent to the desired final concentration.

-

Filter and degas the mobile phase before use.

-

-

Column Equilibration:

-

Equilibrate the HPLC column with the ion-pairing mobile phase for an extended period. This is a critical step as the adsorption of the ion-pairing reagent to the stationary phase is a slow process.[9] Insufficient equilibration can lead to poor reproducibility.

-

-

Sample Analysis:

-

Inject the sample and run the analysis.

-

Optimize the separation by adjusting the concentration of the ion-pairing reagent, the organic solvent, and the pH as needed.

-

-

Column Washing:

-

After analysis, it is crucial to thoroughly wash the column with a mobile phase that does not contain the ion-pairing reagent to prevent salt precipitation and damage to the HPLC system.[16]

-

Caption: A typical workflow for ion-pair HPLC using Anhydrous Sodium 1-octanesulfonate.

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[17][18]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[6]

-

Keep away from strong oxidizing agents.[6]

Safety:

-

The toxicological properties have not been fully investigated.[18][21]

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

Anhydrous Sodium 1-octanesulfonate is a powerful and versatile tool for analytical scientists, particularly in the pharmaceutical and biotechnology sectors. Its ability to function as an effective ion-pairing reagent in HPLC allows for the successful separation and analysis of a wide range of challenging compounds. A thorough understanding of its properties, mechanism of action, and proper handling is essential for achieving reliable and reproducible results.

References

- The Science Behind Sodium 1-Octanesulfonate in Protein and Peptide Analysis. (n.d.). Google Cloud.

- Sodium 1-octanesulfonate, 99% - Fisher Scientific. (n.d.). Fisher Scientific.

- Sodium 1-octanesulfonate, 99% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- Separation of Sodium 1-octanesulfonate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- 1-Octanesulfonic acid sodium salt | CAS 5324-84-5. (n.d.). Santa Cruz Biotechnology.

- 1-Octanesulfonic acid sodium salt anhydrous HPLC | 5324-84-5. (n.d.). J&K Scientific LLC.

- Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials.

- Sodium 1-Heptanesulfonate: A Cornerstone for Peptide and Protein Analysis via HPLC. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1-Octanesulfonic acid sodium salt anhydrous HPLC. (n.d.). Chem-Impex.

- 1-octanesulphonic acid sodium salt anhydrous. (n.d.). Sdfine.

- Sodium 1-octanesulfonate - Safety Data Sheet. (2025, December 20). ChemicalBook.

- Sodium 1-octanesulfonate | 5324-84-5. (n.d.). ChemicalBook.

- 1-OCTANE SULPHONIC ACID SODIUM SALT ANHYDROUS AR/HPLC. (n.d.). Loba Chemie.